

GS143: A Potent and Selective Inhibitor of β-TrCP E3 Ligase

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GS143 is a novel small-molecule inhibitor that selectively targets the E3 ubiquitin ligase β -TrCP (beta-transducin repeat-containing protein), a key regulator of various signaling pathways implicated in cancer, inflammation, and viral latency. By inhibiting the ubiquitination and subsequent degradation of β -TrCP substrates, notably IκBα, **GS143** effectively modulates the NF-κB signaling cascade. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological properties of **GS143**, supported by experimental data and detailed protocols to facilitate further research and drug development efforts.

Chemical Structure and Properties

GS143, with the chemical name 4-[4-[[5-(2-Fluorophenyl)-2-furanyl]methylene]-4,5-dihydro-5-oxo-3-(phenylmethyl)-1H-pyrazol-1-yl]benzoic acid, is a synthetic benzoic acid-derived compound.[1][2] Its structure is characterized by a substituted pyrazolone core.[3][4]



Property	Value	Reference
CAS Number	916232-21-8	[5]
Molecular Formula	C28H19FN2O4	
Molecular Weight	466.46 g/mol	-
Purity	≥95% - ≥98% (HPLC)	-
Appearance	Pink to red crystalline solid	-
Solubility	Soluble in DMSO (up to 100 mM) and DMF.	-
Storage	Store at +4°C or 2-8°C.	-

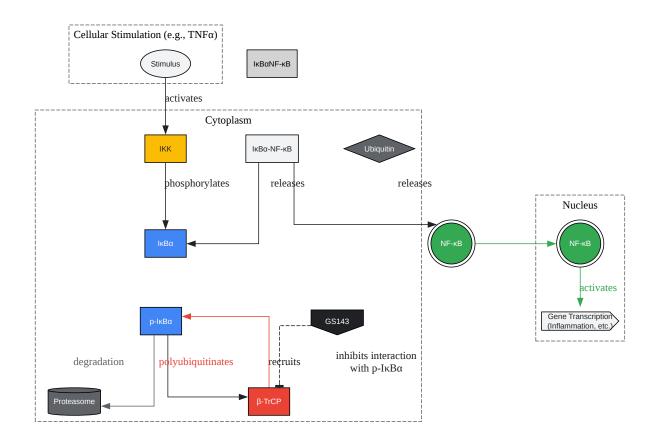
Mechanism of Action

GS143 functions as a selective inhibitor of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex containing the F-box protein β -TrCP. It specifically inhibits the ubiquitination of IκBα, the inhibitory protein of the transcription factor NF-κB. The proposed mechanism involves **GS143** physically interacting with phosphorylated IκBα and SCF β -TrCP1, thereby disrupting their interaction and preventing the subsequent polyubiquitylation and proteasomal degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, which in turn sequesters NF-κB and prevents its nuclear translocation and activation of target gene transcription.

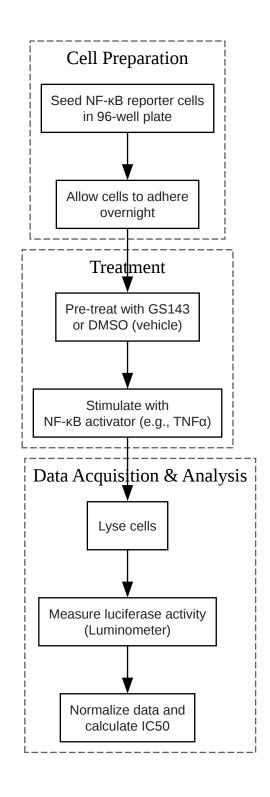
Notably, **GS143** does not inhibit the activity of the proteasome itself, nor does it affect the ubiquitination of other proteins such as p53 by MDM2. While β -catenin is also a known substrate of β -TrCP, some studies suggest that **GS143**'s inhibitory action may be substrate-specific, with a more pronounced effect on IkB α than on β -catenin.

Signaling Pathway of GS143 in NF-kB Inhibition









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